4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide
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Overview
Description
4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide is a compound that belongs to the class of phthalazine derivatives Phthalazines are bicyclic N-heterocycles known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide typically involves the reaction of 4-(4-ethoxyphenyl)phthalazin-1-amine with N,N-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups.
Scientific Research Applications
4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phthalazine derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and antitumor properties.
Medicine: Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}phenol
- [4-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]phenyl]-(1-piperidyl)methanone
Uniqueness
4-{[4-(4-ethoxyphenyl)phthalazin-1-yl]amino}-N,N-dimethylbenzamide is unique due to its specific chemical structure, which imparts distinct biological and pharmacological properties
Properties
Molecular Formula |
C25H24N4O2 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[[4-(4-ethoxyphenyl)phthalazin-1-yl]amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C25H24N4O2/c1-4-31-20-15-11-17(12-16-20)23-21-7-5-6-8-22(21)24(28-27-23)26-19-13-9-18(10-14-19)25(30)29(2)3/h5-16H,4H2,1-3H3,(H,26,28) |
InChI Key |
AHZUOEWVCORSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N(C)C |
Origin of Product |
United States |
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